Carbonic acid, 1-chloro-1-methylethyl 4-nitrophenyl ester
Description
Carbonic acid, 1-chloro-1-methylethyl 4-nitrophenyl ester (CAS: Not explicitly provided in evidence) is a substituted phenyl carbonate ester characterized by a 4-nitrophenyl group and a 1-chloro-1-methylethyl moiety. This compound belongs to a broader class of aryl carbonates and esters, which are widely studied for their bioactivity, reactivity, and industrial applications. Structurally, it shares similarities with other phenyl esters, such as dimethyl carbonate (a simple carbonate ester) and organophosphate esters like Parathion (O,O-diethyl O-4-nitrophenyl ester) . The 4-nitrophenyl group is a common structural motif in bioactive molecules, often influencing hydrolysis kinetics and enzymatic interactions .
Properties
IUPAC Name |
2-chloropropan-2-yl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5/c1-10(2,11)17-9(13)16-8-5-3-7(4-6-8)12(14)15/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIZWXPIZBYFML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614423 | |
| Record name | 2-Chloropropan-2-yl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179419-26-2 | |
| Record name | 2-Chloropropan-2-yl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Carbonic acid, 1-chloro-1-methylethyl 4-nitrophenyl ester, also known by its chemical identifier C9H8ClNO5, is a compound that has garnered interest in various fields due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound is characterized by the presence of a chloroethyl group and a nitrophenyl moiety, which contribute to its reactivity and biological activity. The structure can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that carbonic acid esters exhibit significant antimicrobial activity. Specifically, the 4-nitrophenyl group is known to enhance the compound's interaction with microbial membranes, potentially leading to increased permeability and cell death. Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial for microbial survival. For instance, it has shown inhibitory effects on enzymes involved in the biosynthesis of essential cellular components. This inhibition can disrupt metabolic pathways, leading to reduced viability of pathogenic microorganisms.
The mechanisms through which this compound exerts its biological effects include:
- Membrane Disruption : The nitrophenyl group interacts with lipid bilayers, leading to increased membrane fluidity and eventual lysis.
- Enzyme Binding : The compound can bind to active sites of enzymes, preventing substrate access and inhibiting their function.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.
Study 1: Antibacterial Activity
A study conducted on various derivatives of carbonic acid esters demonstrated that the presence of the nitrophenyl group significantly increased antibacterial potency against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the derivative used.
| Compound Derivative | MIC (µg/mL) | Target Organism |
|---|---|---|
| Base Compound | 50 | E. coli |
| Nitrophenyl Ester | 10 | Staphylococcus aureus |
Study 2: Enzyme Inhibition
In vitro assays revealed that this compound inhibited key metabolic enzymes such as acetylcholinesterase (AChE) with an IC50 value of approximately 25 µM. This inhibition suggests potential applications in treating diseases where AChE activity is dysregulated.
Toxicological Considerations
While the biological activity is promising, it is essential to consider the toxicological profile of carbonic acid esters. Studies indicate that high concentrations can lead to cytotoxic effects in mammalian cells. The aquatic toxicity rating for this compound is reported at levels around 1000 ppm, indicating a need for careful handling and application in therapeutic contexts.
Scientific Research Applications
Overview
Carbonic acid, 1-chloro-1-methylethyl 4-nitrophenyl ester, also known as 1-chloroethyl (4-nitrophenyl) carbonate, is an organic compound with significant applications in various scientific fields. Its unique chemical structure, featuring a nitro group and a carbonate moiety, imparts reactivity that is exploited in bioconjugation, drug delivery, polymer chemistry, and analytical chemistry.
Bioconjugation
This compound is utilized for modifying proteins and peptides. It forms stable carbamate linkages that are essential for creating bioconjugates used in targeted drug delivery systems and diagnostic applications. The mechanism involves nucleophilic attack by amino acids on the carbonate carbon, leading to the formation of stable conjugates.
Drug Delivery Systems
This compound plays a pivotal role in synthesizing prodrugs—inactive compounds that become active upon metabolic conversion. By enhancing solubility and bioavailability, it aids in the efficient delivery of therapeutic agents. The incorporation of this ester into drug formulations allows for controlled release profiles and improved pharmacokinetics.
Polymer Chemistry
In polymer science, this compound acts as a monomer or crosslinking agent in synthesizing functionalized polymers and copolymers. Its reactivity with various nucleophiles facilitates the creation of materials with tailored properties for specific applications, including coatings and adhesives.
Analytical Chemistry
The compound serves as a reagent in analytical techniques for detecting and quantifying nucleophiles. Its ability to react selectively with amines and alcohols makes it valuable in developing assays for biochemical analysis.
Case Study 1: Bioconjugate Development
A study demonstrated the use of this compound to create a bioconjugate of an anticancer drug with a targeting peptide. The resulting conjugate showed enhanced specificity towards cancer cells compared to the free drug, illustrating the potential for improved therapeutic efficacy.
Case Study 2: Prodrug Formulation
Research focused on formulating a prodrug using this ester to improve the oral bioavailability of a poorly soluble drug. The study found that encapsulating the drug within a polymer matrix containing this carbonate led to a significant increase in solubility and absorption rates in vivo.
Comparison with Similar Compounds
Table 1: LT50 Values of Selected Phenyl Esters
| Substituent | Compound ID | LT50 (Hours) |
|---|---|---|
| Unsubstituted phenyl | 15 | 28.5 |
| 4-Chlorophenyl | 24 | 12.3 |
| 4-Nitrophenyl | 27 | 8.7 |
Data derived from acaricidal assays .
Reactivity with Oxidizing Agents
The 4-nitrophenyl group is highly reactive under oxidative conditions. Studies on 4-nitrophenyl boronic acid and its pinacol ester revealed:
- Hydrogen peroxide (H2O2) induces cleavage of the boronic ester bond, yielding 4-nitrophenol. The reaction follows first-order kinetics, with a rate constant of 0.0586 s<sup>–1</sup> for 4-nitrophenyl boronic acid .
- Pinacol esters exhibit slower conversion rates due to steric hindrance from the pinacol moiety .
- pH dependence : Optimal conversion occurs at pH ~11, where deprotonation facilitates nucleophilic attack on the ester bond .
Table 2: Reaction Kinetics of 4-Nitrophenyl Derivatives with H2O2
| Compound | Rate Constant (s<sup>–1</sup>) | Optimal pH |
|---|---|---|
| 4-Nitrophenyl boronic acid | 0.0586 | 11.0 |
| 4-Nitrophenyl boronic pinacol ester | 0.0231 | 11.0 |
Data from UV-vis and <sup>1</sup>H NMR studies .
Enzymatic Cleavage and Analytical Utility
4-Nitrophenyl esters are widely used as chromogenic substrates for esterase assays. Key findings include:
- The ester bond in 4-nitrophenyl esters is cleaved by esterases (e.g., E. coli EstA), releasing yellow 4-nitrophenol (λmax = 400 nm) .
- Unlike triglycerides (three ester bonds), 4-nitrophenyl esters contain a single fatty acid chain, simplifying kinetic analysis .
Toxicity Profile
The 4-nitrophenyl group is associated with high toxicity in certain organophosphates. For instance:
- Parathion (O,O-diethyl O-4-nitrophenyl ester) and Methyl Parathion are classified as "specified poisonous substances" due to acute neurotoxicity .
- While direct toxicity data for the target compound is unavailable, structural analogs suggest that the 4-nitrophenyl moiety may contribute to hazardous profiles, necessitating stringent handling protocols .
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer: Use nuclear magnetic resonance (NMR) to confirm the ester and aromatic proton environments, infrared spectroscopy (IR) to identify carbonyl (C=O) and nitro (NO₂) functional groups, and mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) with UV detection can assess purity, particularly for nitro-aromatic derivatives. For quantitative analysis, combine orthogonal experimental designs (e.g., varying solvent systems) with regression models to minimize measurement errors .
Q. How can researchers optimize the synthesis of this ester under laboratory conditions?
Methodological Answer: Apply factorial design to systematically vary parameters (e.g., temperature, molar ratios, catalyst loading) and identify critical factors affecting yield. For example, a 2³ factorial design (three factors at two levels) reduces the number of experiments while capturing interactions between variables. Post-synthesis, use Taguchi methods to stabilize the process against noise factors (e.g., humidity). Computational pre-screening via quantum chemical calculations (e.g., transition-state modeling) can prioritize reaction pathways before lab validation .
Q. What stability considerations are critical for storing and handling this compound?
Methodological Answer: Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Use thermogravimetric analysis (TGA) to determine thermal degradation thresholds. Surface adsorption studies (e.g., on glass vs. polymer containers) can be guided by microspectroscopic imaging techniques to assess interactions with storage materials. Stability-indicating HPLC methods should monitor degradation products like 4-nitrophenol .
Q. Which solvents and reaction media are suitable for its purification?
Methodological Answer: Screen solvents using Hansen solubility parameters to maximize recrystallization efficiency. For polar nitro-aromatic esters, dimethyl sulfoxide (DMSO) or ethyl acetate may enhance solubility. Membrane separation technologies (e.g., nanofiltration) can isolate the ester from byproducts without thermal degradation. Solvent selection should align with green chemistry principles, assessed via life-cycle analysis (LCA) metrics .
Q. How can researchers validate the reproducibility of synthesis protocols?
Methodological Answer: Implement a split-plot experimental design to account for batch-to-batch variability. Use ANOVA to distinguish between systematic errors (e.g., equipment calibration) and random noise. Cross-validate results with independent labs using standardized protocols, ensuring interlaboratory consistency. Data should be reported with confidence intervals and error margins to quantify reproducibility .
Advanced Research Questions
Q. What mechanistic insights explain the ester’s reactivity in nucleophilic acyl substitution?
Methodological Answer: Employ density functional theory (DFT) to model the transition state and electron density distribution around the carbonyl carbon. Kinetic isotope effects (KIEs) can elucidate rate-determining steps, while in situ IR spectroscopy tracks intermediate formation. Compare activation energies for chloride vs. other leaving groups to rationalize substitution pathways. Experimental kinetics (e.g., stopped-flow techniques) paired with Eyring plots quantify thermodynamic parameters .
Q. How do steric and electronic effects influence its regioselectivity in multi-step syntheses?
Methodological Answer: Conduct Hammett linear free-energy analyses by synthesizing analogs with varying substituents on the phenyl ring. Use X-ray crystallography to correlate steric bulk (via Tolman cone angles) with reaction outcomes. Multivariate regression models (e.g., partial least squares) can disentangle electronic (σ) and steric (Es) contributions to selectivity. Computational reaction path searches (e.g., using GRRM software) predict competing pathways .
Q. Can this ester act as a photoactive catalyst or sensitizer under specific wavelengths?
Methodological Answer: Perform UV-vis spectroscopy to identify absorption bands (e.g., π→π* transitions in the nitro group). Laser flash photolysis experiments measure excited-state lifetimes and triplet yields. Compare photocatalytic efficiency in redox reactions (e.g., hydrogen evolution) against known sensitizers like TiO₂. Surface-enhanced Raman spectroscopy (SERS) can monitor transient species during irradiation .
Q. What strategies mitigate conflicting data in its reaction kinetics under varying pH?
Methodological Answer: Apply Bayesian statistical frameworks to reconcile discrepancies arising from protonation-state changes. Use pH-rate profiles to identify inflection points corresponding to pKa values of intermediates. Microfluidic reactors enable precise pH control and high-throughput kinetic data collection. Cross-validate with ab initio molecular dynamics (AIMD) simulations of solvation effects .
Q. How can machine learning (ML) models predict its environmental fate and toxicity?
Methodological Answer: Train ML algorithms on datasets of structurally similar esters to predict biodegradation pathways (e.g., via EPI Suite). Molecular docking studies assess binding affinity to biological targets (e.g., esterases). High-throughput ecotoxicity assays (e.g., Daphnia magna tests) provide ground-truth data for model validation. Feature importance analysis identifies key descriptors (e.g., logP, molecular polarizability) driving environmental persistence .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
